molecular formula C11H13F3IN3 B4926815 2-Methyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-2-ium-5-amine;iodide

2-Methyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-2-ium-5-amine;iodide

Cat. No.: B4926815
M. Wt: 371.14 g/mol
InChI Key: YJFHFXJOYCSFRU-UHFFFAOYSA-M
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Description

2-Methyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-2-ium-5-amine;iodide is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing organoboron reagents and palladium catalysts. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-2-ium-5-amine;iodide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while substitution could introduce new functional groups into the molecule .

Scientific Research Applications

2-Methyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-2-ium-5-amine;iodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-2-ium-5-amine;iodide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. The exact pathways and targets would depend on the specific application and context of use .

Properties

IUPAC Name

2-methyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-2-ium-5-amine;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N3.HI/c1-17(6-5-10(15)16-17)9-4-2-3-8(7-9)11(12,13)14;/h2-4,7H,5-6H2,1H3,(H2,15,16);1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFHFXJOYCSFRU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(=N1)N)C2=CC=CC(=C2)C(F)(F)F.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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